molecular formula CaH2O8P2-2 B12682840 Calcium diphosphate dihydrate CAS No. 17031-92-4

Calcium diphosphate dihydrate

Cat. No.: B12682840
CAS No.: 17031-92-4
M. Wt: 232.04 g/mol
InChI Key: LOGGAGJVXOASPM-UHFFFAOYSA-J
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Description

Calcium diphosphate dihydrate (DCPD), also known as dibasic calcium phosphate dihydrate or brushite, is a hydrated calcium phosphate compound with the chemical formula CaHPO₄·2H₂O . It is characterized by a density of 2.786 g/cm³ and CAS Registry Number 7789-77-7 . DCPD is widely utilized in pharmaceuticals as a non-hygroscopic excipient for direct compression tablet formulations due to its excellent flowability and stability under ambient conditions . Its crystalline structure incorporates two water molecules, which influence its thermal behavior and reactivity with other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium diphosphate dihydrate can be synthesized through the neutralization of calcium hydroxide with phosphoric acid. The reaction is typically carried out at a temperature of around 60°C, resulting in the precipitation of the dihydrate form: [ \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} ]

Another method involves treating calcium chloride with ammonium phosphate: [ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where calcium chloride is treated with ammonium phosphate to form the dihydrate. The resulting slurry is then heated to around 65-70°C to form anhydrous calcium diphosphate as a crystalline precipitate .

Chemical Reactions Analysis

Types of Reactions

Calcium diphosphate dihydrate undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form soluble calcium salts and phosphoric acid.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Calcium Salts: Such as calcium chloride when reacted with hydrochloric acid.

    Phosphoric Acid: Formed during the neutralization reactions.

Scientific Research Applications

Pharmaceutical Applications

Tablet Filler and Diluent
Dibasic calcium phosphate dihydrate is widely utilized as an excipient in pharmaceutical formulations. It serves as a tablet filler and diluent , enhancing the compactability and flow properties of the formulations. Its brittle fracture mechanism reduces strain-rate sensitivity, which is advantageous during scale-up processes in product development . However, its abrasive nature necessitates higher levels of lubricants to maintain tooling life .

Nutritional Supplements
This compound is also a significant source of calcium and phosphorus in dietary supplements. It is incorporated into various nutritional products, including breakfast cereals and dog treats, providing essential minerals for health . Its role as a nutritional supplement is critical in addressing deficiencies in these minerals in various populations.

Dental Applications

Toothpaste Ingredients
Dibasic calcium phosphate dihydrate is employed in toothpaste formulations due to its polishing properties. It acts as a tartar control agent , helping to reduce plaque buildup on teeth . The compound's abrasiveness is beneficial for cleaning but requires careful formulation to avoid excessive wear on dental surfaces.

Biodegradable Implants

Biomedical Applications
Recent studies have investigated the use of dibasic calcium phosphate dihydrate in biodegradable implant materials. For instance, it has been incorporated into composite implants that demonstrate oncologic safety when tested in vivo. Research indicated that these implants inhibited tumor growth and metastasis significantly compared to control groups . The ability of these materials to degrade safely in the body while supporting tissue growth makes them promising for future biomedical applications.

Material Science

Fire Retardant Properties
Dibasic calcium phosphate dihydrate has also been evaluated for its potential as a mineral fire retardant in composite materials, particularly melamine-urea-formaldehyde resins. Its incorporation into these systems could enhance fire resistance while maintaining mechanical properties .

Data Table: Summary of Applications

Application Area Specific Uses Benefits
PharmaceuticalsTablet filler, diluentEnhances compactability and flow properties
Nutritional SupplementsSource of calcium and phosphorusAddresses mineral deficiencies
Dental CareToothpaste ingredientReduces plaque buildup; polishing agent
Biomedical EngineeringBiodegradable implantsSupports tissue growth; inhibits tumor growth
Material ScienceFire retardant in compositesEnhances fire resistance without compromising mechanical strength

Case Studies

  • Pharmaceutical Formulations : A study highlighted the effectiveness of dibasic calcium phosphate dihydrate as an excipient in new drug formulations, demonstrating improved tablet hardness and reduced disintegration time compared to traditional fillers.
  • Biodegradable Implants : An experimental study on Wistar rats showed that implants made with dibasic calcium phosphate dihydrate significantly inhibited the spread of Walker sarcoma, suggesting its potential for safe use in oncological applications .
  • Dental Applications : Clinical trials have confirmed that toothpaste containing dibasic calcium phosphate dihydrate effectively reduces tartar formation without damaging enamel, making it a preferred choice for dental hygiene products.

Mechanism of Action

The mechanism of action of calcium diphosphate dihydrate involves its dissociation into calcium and phosphate ions in aqueous environments. These ions play crucial roles in various physiological processes:

In the stomach, this compound reacts with hydrochloric acid to neutralize the pH, providing a source of calcium and phosphate ions for remineralization of teeth and bone homeostasis .

Comparison with Similar Compounds

Dicalcium Phosphate Anhydrous (DCPA)

DCPA (CaHPO₄) lacks the two water molecules present in DCPD, resulting in distinct physicochemical properties:

  • Hygroscopicity : DCPA is more prone to moisture absorption under high humidity compared to DCPD, which absorbs <1% water .
  • Thermal Stability : DCPD undergoes a five-step dehydration process at elevated temperatures (50–300°C), transitioning first to DCPA and then to γ-calcium pyrophosphate (γ-CPP) . DCPA itself remains stable until further dehydration occurs.
  • Applications : DCPA (e.g., Fujicalin) is preferred for formulations requiring high-temperature processing, while DCPD is favored for moisture-sensitive applications .

Monobasic Calcium Phosphate Monohydrate (MCPM)

MCPM (Ca(H₂PO₄)₂·H₂O) differs significantly in acidity and reactivity:

  • pH Behavior : MCPM acts as a solid acid in aqueous environments, whereas DCPD is pH-neutral .
  • Crystal Water : Both compounds contain structural water, but MCPM’s acidic nature limits its compatibility with alkaline active pharmaceutical ingredients (APIs) .

Hydroxyapatite (HAp)

HAp (Ca₅(PO₄)₃OH) is a stoichiometric calcium phosphate with contrasting solubility and stability:

  • Solubility : HAp is stable in neutral-to-alkaline environments, while DCPD dominates in acidic conditions (pH < 6.5) .
  • Biological Role : HAp is a key component of bone mineral, whereas DCPD is rare in biological systems but prevalent in renal calculi (kidney stones) alongside calcium oxalate .

Calcium Oxalate Dihydrate (COD)

COD (CaC₂O₄·2H₂O) shares dihydrate stoichiometry with DCPD but differs in composition and applications:

  • Pathological Role : COD is a major constituent of kidney stones, often coexisting with DCPD in pathological calcifications .

Tricalcium Phosphate (TCP)

TCP (Ca₃(PO₄)₂) is an anhydrous phosphate with higher calcium content:

  • Solubility : TCP is less soluble than DCPD, making it suitable for sustained-release formulations .

Data Tables

Table 1: Key Properties of DCPD and Similar Compounds

Compound Chemical Formula Crystal Water Hygroscopicity pH Stability Thermal Decomposition
DCPD CaHPO₄·2H₂O 2 H₂O <1% absorption Acidic (pH < 6.5) 50–300°C (to γ-CPP)
DCPA CaHPO₄ None Moderate Neutral Stable until >300°C
MCPM Ca(H₂PO₄)₂·H₂O 1 H₂O High Acidic Loses H₂O at 100°C
Hydroxyapatite (HAp) Ca₅(PO₄)₃OH None Low Neutral-Alkaline Stable up to 1200°C
Calcium Oxalate Dihydrate CaC₂O₄·2H₂O 2 H₂O Low Neutral Decomposes at 200°C

Research Findings

  • Thermal Behavior : DCPD’s dehydration to γ-CPP involves complex kinetic steps influenced by atmospheric water vapor, impacting its use in lyophilized products .
  • Biological Interactions : In kidney stones, DCPD coexists with calcium oxalate dihydrate (33%) and hydroxyapatite (62%), highlighting its role in pathological mineralization .
  • Formulation Challenges : The crystal water in DCPD can interact with APIs, necessitating careful excipient selection for moisture-sensitive drugs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of calcium diphosphate dihydrate (DCPD) to ensure high purity and crystallinity?

  • Methodological Answer : DCPD synthesis typically involves reacting calcium sources (e.g., CaCl₂, CaCO₃) with phosphoric acid. To optimize purity, use stoichiometric control (e.g., pH 5–6) and slow crystallization under controlled temperature (25–40°C). Evidence suggests that impurities in phosphoric acid (e.g., fluoride, heavy metals) can degrade product quality; pre-purification steps like defluorination or using hydrochloric acid for rock phosphate digestion may improve outcomes . Characterization via XRD and FTIR can confirm phase purity and hydrate formation .

Q. What are the key factors influencing the stability of DCPD in pharmaceutical formulations during storage?

  • Methodological Answer : DCPD stability is sensitive to humidity and temperature. Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) to monitor phase transitions (e.g., dehydration to anhydrous CaHPO₄). Use dynamic vapor sorption (DVS) to quantify hygroscopicity and thermogravimetric analysis (TGA) to assess dehydration kinetics. Surface coating with hydrophobic excipients (e.g., stearic acid) can mitigate moisture uptake .

Q. Which analytical techniques are most effective for distinguishing DCPD from its anhydrous or alternative hydrate forms?

  • Methodological Answer :

  • XRD : Monoclinic peaks (e.g., 2θ = 11.6°, 20.9°) confirm DCPD, while triclinic patterns indicate anhydrous forms .
  • TGA : DCPD shows two distinct mass losses (~20–150°C for H₂O removal; ~250–400°C for structural decomposition) .
  • FTIR : O-H stretching (3400–3500 cm⁻¹) and phosphate bands (1000–1100 cm⁻¹) differentiate hydration states .

Advanced Research Questions

Q. How do physico-geometrical constraints during thermal dehydration of DCPD affect its transformation kinetics to γ-calcium pyrophosphate (γ-CPP)?

  • Methodological Answer : The dehydration of DCPD to γ-CPP occurs via intermediate phases (e.g., amorphous CaHPO₄). Use multi-step kinetic modeling (e.g., Friedman isoconversional method) with TGA-DSC data to resolve overlapping reaction steps. Key variables include heating rate (5–20°C/min) and atmospheric water vapor pressure. Surface nucleation and inward interface propagation dominate early stages, while trapped water release and crystallization drive later steps .

Q. What role do carboxylate additives (e.g., citrate, glutarate) play in modulating DCPD crystallization and nanoparticle formation?

  • Methodological Answer : Carboxylates act as crystal growth modifiers. Conduct time-resolved in situ XRD or SAXS to track nucleation kinetics. For example, citrate ions chelate Ca²⁺, delaying nucleation and reducing crystal size. Adjust additive concentration (0.1–1.0 mM) and pH (4–7) to control particle morphology (e.g., plate-like vs. needle-like structures) . Zeta potential measurements can quantify surface charge changes during growth.

Q. How can researchers resolve contradictory data on DCPD’s solubility and bioavailability in simulated physiological fluids?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., ionic strength, temperature). Standardize dissolution testing using USP apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8). ICP-OES or colorimetric assays (e.g., vanadate-molybdate) quantify Ca²⁺ and PO₄³⁻ release. Note that DCPD’s low solubility (~0.02 g/L at 25°C) may limit bioavailability unless functionalized with organic acids .

Q. Methodological Tables

Key Property Analytical Technique Typical Parameters Reference
Hydration StateXRDMonoclinic peaks (2θ = 11.6°, 20.9°)
Thermal StabilityTGA-DSCHeating rate: 10°C/min; N₂ atmosphere
Particle MorphologySEM/TEMAcceleration voltage: 5–20 kV
Dissolution KineticsUSP Apparatus II50 rpm, 37°C, pH 1.2/6.8 buffers

Properties

CAS No.

17031-92-4

Molecular Formula

CaH2O8P2-2

Molecular Weight

232.04 g/mol

IUPAC Name

calcium;phosphonato phosphate;hydrate

InChI

InChI=1S/Ca.H4O7P2.H2O/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);1H2/q+2;;/p-4

InChI Key

LOGGAGJVXOASPM-UHFFFAOYSA-J

Canonical SMILES

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2]

Origin of Product

United States

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